molecular formula C8H6N2OS B3058692 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde CAS No. 91163-89-2

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

Cat. No. B3058692
CAS RN: 91163-89-2
M. Wt: 178.21 g/mol
InChI Key: NETHONVYJZOPMN-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .


Molecular Structure Analysis

The molecular formula of “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” is C8H6N2OS . It contains an imidazole ring attached to a thiophene ring via a carbon-carbon bond, with a formyl group (-CHO) attached to the thiophene ring .


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactivity. They can participate in various chemical reactions and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific chemical reactions involving “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” are not detailed in the available literature.


Physical And Chemical Properties Analysis

The compound “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” has a molecular weight of 178.21 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 1.25 mg/ml .

Scientific Research Applications

Antioxidant Activity

Imidazole derivatives have been synthesized and evaluated for antioxidant activity. For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated for antioxidant activity .

Agrochemical Applications

Imidazole derivatives are also used in agrochemicals . They can be used in the development of pesticides and other agrochemical products.

Solar Cell Applications

Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications . They can be used to improve the efficiency of solar cells.

Functional Materials

Imidazole derivatives are being used in the development of functional materials . These materials have a wide range of applications, including electronics and energy storage.

Catalysis

Imidazole derivatives are being used in catalysis . They can act as catalysts in a variety of chemical reactions, improving the efficiency and selectivity of these reactions.

Safety and Hazards

The safety data for “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The compound is classified with the signal word “Warning” and has hazard statements H302, H312, and H332 .

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The future research directions could involve exploring the potential biological activities of “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” and its derivatives, as well as developing efficient synthetic routes for this compound.

properties

IUPAC Name

4-imidazol-1-ylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-4-8-3-7(5-12-8)10-2-1-9-6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETHONVYJZOPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536669
Record name 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

CAS RN

91163-89-2
Record name 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three-necked-20-l-reaction bulb aquipped with a thermometer, a reflux cooler and a KPG-stirrer, 1.911 kg (10 mole) of 4-bromothiophen-2-aldehyde, 4.084 kg (60 mole) of imidazol of 99% purity and 0.065 kg (about 1 mole) of powderous copper metal are added to 10 l of water. The reaction mixture is stirred and boiled to reflux for 5 hours. After cooling the reaction mixture to 60° C., the reaction mixture is extracted several times with a total of 26 l of chloroform. The combined chloroform solutions are washed three times mit 15 l of water. The washed chloroform phase is mixed with 10 l of water and then brought to a pH of smaller than 1 by the addition of about 750 ml of 25% hydrochloric acid with vigorous stirring. The aqueous acidic phase is added with 30 l of chloroform at 40° C. Subsequently, about 600 g of NaHCO3 is added thereto slowly with vigorous stirring, until the aqueous phase reaches a pH larger than 7.5. In order to extract completely the precipitated product, the chloroform phase is separated and the aqueous phase is again extracted with 20 l of chloroform. The combined chloroform phases are evaporated to a final volume of about 4 l and is added to 9 l of petrol ether (b.p. 40° to 60° C.) with vigorous stirring. The resulting precipitate is filtered off with suction and is dried at 50° C.
Quantity
1.911 kg
Type
reactant
Reaction Step One
Quantity
4.084 kg
Type
reactant
Reaction Step One
Quantity
0.065 kg
Type
catalyst
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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